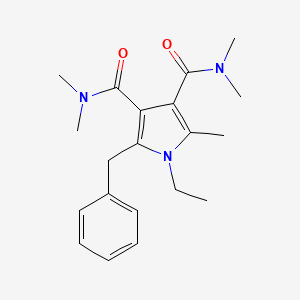

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N',N',2-pentamethyl-5-(phenylmethyl)-

Beschreibung

1H-Pyrrol-3,4-dicarboxamid, 1-Ethyl-N,N,N’,N’,2-pentamethyl-5-(Phenylmethyl)- ist eine komplexe organische Verbindung, die zur Familie der Pyrrole gehört. Pyrrole sind heterocyclische aromatische organische Verbindungen, die durch einen fünfgliedrigen Ring gekennzeichnet sind, der aus vier Kohlenstoffatomen und einem Stickstoffatom besteht.

Eigenschaften

CAS-Nummer |

162152-05-8 |

|---|---|

Molekularformel |

C20H27N3O2 |

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

2-benzyl-1-ethyl-3-N,3-N,4-N,4-N,5-pentamethylpyrrole-3,4-dicarboxamide |

InChI |

InChI=1S/C20H27N3O2/c1-7-23-14(2)17(19(24)21(3)4)18(20(25)22(5)6)16(23)13-15-11-9-8-10-12-15/h8-12H,7,13H2,1-6H3 |

InChI-Schlüssel |

XTJRQWPELRAXOD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)N(C)C)C(=O)N(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1H-Pyrrol-3,4-dicarboxamid, 1-Ethyl-N,N,N’,N’,2-pentamethyl-5-(Phenylmethyl)- beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrrolrings: Der Pyrrolring kann durch die Paal-Knorr-Synthese hergestellt werden, die die Cyclisierung einer 1,4-Dicarbonylverbindung mit Ammoniak oder einem primären Amin beinhaltet.

Einführung von Substituenten: Die Ethyl-, Methyl- und Phenylmethylgruppen werden durch verschiedene Alkylierungs- und Acylierungsreaktionen eingeführt. Diese Reaktionen erfordern häufig die Verwendung starker Basen (z. B. Natriumhydrid) und Alkylhalogenide oder Acylchloride als Reagenzien.

Amidierung: Der letzte Schritt beinhaltet die Umwandlung von Carbonsäuregruppen in Amide unter Verwendung von Reagenzien wie Thionylchlorid, gefolgt von einer Reaktion mit einem Amin.

Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, sind jedoch für die Großproduktion optimiert und verwenden häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

1H-Pyrrol-3,4-dicarboxamid, 1-Ethyl-N,N,N’,N’,2-pentamethyl-5-(Phenylmethyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Pyrroloxid-Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Pyrrolderivate führt.

Substitution: Elektrophile Substitutionsreaktionen sind üblich, wobei die Wasserstoffatome am Pyrrolring durch andere Substituenten ersetzt werden. Gängige Reagenzien sind Halogene (z. B. Brom) und Nitrierungsmittel (z. B. Salpetersäure).

Amidierung und Veresterung: Die Carboxamidgruppen können weitere Reaktionen eingehen, um Ester oder andere Amidderivate zu bilden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab, umfassen aber im Allgemeinen verschiedene substituierte Pyrrole und ihre Derivate.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrol-3,4-dicarboxamid, 1-Ethyl-N,N,N’,N’,2-pentamethyl-5-(Phenylmethyl)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem nützlichen Werkzeug beim Studium biologischer Systeme, insbesondere beim Verständnis von Enzym-Substrat-Wechselwirkungen und Rezeptorbindungen.

Industrie: Verwendung bei der Entwicklung fortschrittlicher Materialien, wie z. B. leitfähiger Polymere und organischer Halbleiter, aufgrund seiner einzigartigen elektronischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1H-Pyrrol-3,4-dicarboxamid, 1-Ethyl-N,N,N’,N’,2-pentamethyl-5-(Phenylmethyl)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die zahlreichen Substituenten der Verbindung ermöglichen es ihr, in Bindungstaschen von Zielproteinen zu passen und deren Aktivität zu modulieren. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext ab, umfassen aber häufig die Hemmung oder Aktivierung enzymatischer Aktivität, die Veränderung von Signaltransduktionswegen und die Modulation der Genexpression.

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple substituents allow it to fit into binding pockets of target proteins, modulating their activity. The exact pathways involved depend on the specific biological context, but they often include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrol-3,4-dicarboxamid, 1-Ethyl-N,N,N’,N’,2-pentamethyl-5-(Phenylmethyl)- kann mit anderen Pyrrolderivaten verglichen werden, wie z. B.:

1H-Pyrrol-2,4-dicarbonsäure, 3,5-dimethyl-, Diethylester: Ähnlich in der Tatsache, dass es mehrere Substituenten am Pyrrolring hat, unterscheidet sich aber in der Art und Position dieser Substituenten.

1H-Pyrrol, 2-Ethyl-: Es fehlt die Komplexität mehrerer Substituenten und Amidgruppen, was es in Anwendungen weniger vielseitig macht.

1H-Pyrrol, 3-Ethyl-: Ähnlich wie 1H-Pyrrol, 2-Ethyl-, aber mit einem anderen Substitutionsschema, das seine chemische Reaktivität und Anwendungen beeinflusst.

Die Einzigartigkeit von 1H-Pyrrol-3,4-dicarboxamid, 1-Ethyl-N,N,N’,N’,2-pentamethyl-5-(Phenylmethyl)- liegt in der Kombination aus mehreren Methylgruppen, einer Ethylgruppe und einer Phenylmethylgruppe, die unterschiedliche chemische Eigenschaften und Potenzial für vielfältige Anwendungen verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.